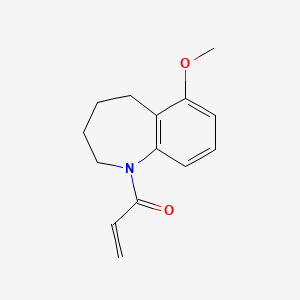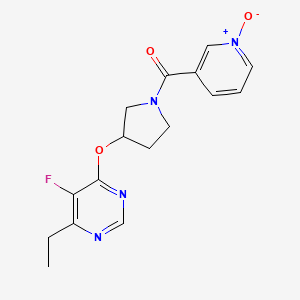
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is an intriguing organic compound that demonstrates significant relevance in synthetic chemistry and scientific research. This compound belongs to a class of pyridine N-oxide derivatives, which are known for their diverse biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One of the common synthetic routes includes the following steps:
Preparation of 6-Ethyl-5-fluoropyrimidin-4-ol: : This intermediate is synthesized through the alkylation of 5-fluoropyrimidin-4-ol with ethyl bromide under basic conditions.
Formation of Pyrrolidine Intermediate: : The next step involves the reaction of the pyrimidin-4-ol intermediate with pyrrolidine carboxylic acid, facilitated by carbodiimide coupling agents to form the corresponding ester.
Cyclization and Oxidation: : The ester undergoes cyclization to form the pyrrolidine ring structure, which is then subjected to oxidation to yield the final pyridine 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound typically employs large-scale chemical reactors and automated synthesis protocols to ensure high yield and purity. The reaction conditions are optimized for scalability, with precise control over temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, resulting in the formation of various oxidized derivatives.
Reduction: : It can also undergo reduction reactions, although these are less common and typically require strong reducing agents.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reducing Agents: : Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: : Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products
The reactions mentioned above result in a variety of products, including oxidized, reduced, and substituted derivatives of the original compound. Each of these products may exhibit unique properties and applications.
Wissenschaftliche Forschungsanwendungen
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has found applications in diverse fields:
Chemistry: : Used as a synthetic intermediate in organic chemistry for the development of new compounds.
Biology: : Serves as a probe for studying enzymatic activities and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer research.
Industry: : Employed in the synthesis of materials with specialized properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure enables it to bind to active sites, thereby modulating biochemical pathways and exerting its effects. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyridine N-oxide derivatives, this compound stands out due to its unique substitution pattern and fluoropyrimidine moiety. Similar compounds include:
3-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(3-((6-Ethyl-5-fluoropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
Each of these analogs has distinct properties and applications, driven by variations in their substituent groups.
Eigenschaften
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-2-13-14(17)15(19-10-18-13)24-12-5-7-20(9-12)16(22)11-4-3-6-21(23)8-11/h3-4,6,8,10,12H,2,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKYBQJZCBLGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C[N+](=CC=C3)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)
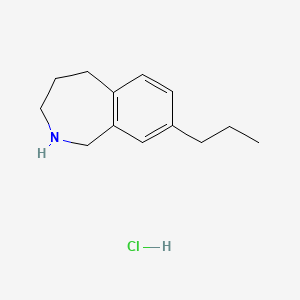

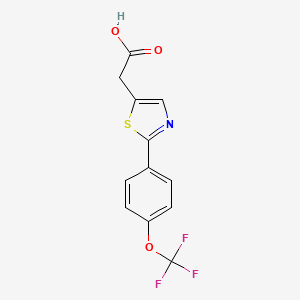
![6-[(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)
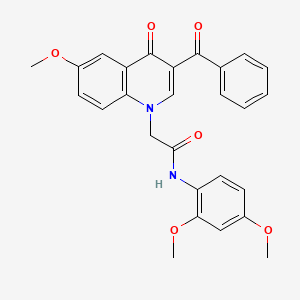
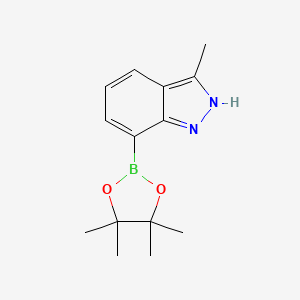

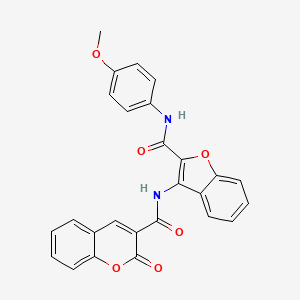
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)
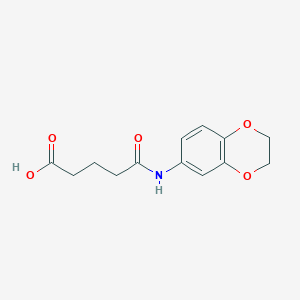
![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
